

# CB-1158: A Comparative Analysis of Efficacy Across Diverse Cancer Models

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## Compound of Interest

Compound Name: CB1151

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CB-1158 (also known as INCB001158 or Numidargistat) is a potent, orally bioavailable small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion.[1][2] By depleting the essential amino acid L-arginine, arginase-expressing myeloid cells within the tumor microenvironment suppress the proliferation and effector function of T cells and Natural Killer (NK) cells.[1][3] CB-1158 is designed to reverse this immunosuppressive mechanism, thereby restoring anti-tumor immunity. This guide provides a comprehensive comparison of CB-1158's efficacy, supported by preclinical and clinical data, to inform ongoing research and drug development efforts.

## Preclinical Efficacy of CB-1158 in Syngeneic Mouse Models

CB-1158 has demonstrated significant single-agent and combination-therapy efficacy in a variety of syngeneic mouse cancer models. These studies highlight the immune-mediated mechanism of action, as the anti-tumor effect is abrogated in immunocompromised mice.[4]

## Summary of Tumor Growth Inhibition

Cancer Model	Cell Line	Treatment	Key Findings	Reference
Colon Carcinoma	CT26	CB-1158 (100 mg/kg, BID)	Significant tumor growth inhibition.	[1][5]
CB-1158 + anti-PD-L1	Enhanced tumor growth inhibition compared to either agent alone.	[3]		
CB-1158 + Gemcitabine	Augmented anti-tumor efficacy.	[1]		
Lewis Lung Carcinoma	LLC	CB-1158	Significant single-agent anti-tumor efficacy.[4][6]	[4][6]
CB-1158	No effect on tumor growth in immunocompromised (C57/scid) mice.	[4]		
Melanoma	B16F10	CB-1158	Significant tumor growth inhibition.[1][6]	[1][6]
CB-1158 + anti-PD-L1	Improved anti-tumor activity.	[6]		
CB-1158 + Epacadostat	Improved anti-tumor activity.	[6]		
Breast Cancer	4T1	CB-1158	Significant tumor growth inhibition.	[1]
Lung Carcinoma	Madison-109	CB-1158	Single-agent anti-tumor efficacy.	[6]

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CB-1158 + Low-dose Radiation	Improved anti-tumor activity.	<a href="#">[6]</a>
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## Experimental Protocols: Preclinical Studies

The preclinical efficacy of CB-1158 was evaluated in various syngeneic mouse models. Below are the generalized experimental methodologies employed in these studies.

- **Animal Models:** Immune-competent mice, such as BALB/c (for CT26 and 4T1 models) and C57BL/6 (for LLC and B16F10 models), were utilized. For mechanism-of-action studies, immunocompromised strains like C57/scid mice were also used.[\[4\]](#)
- **Tumor Cell Implantation:** Tumor cells (typically  $1 \times 10^6$  cells) were injected subcutaneously into the flank of the mice. For the 4T1 breast cancer model, cells were implanted orthotopically into the mammary fat pad.[\[2\]](#)
- **Drug Administration:** CB-1158 was administered orally, typically on a twice-daily (BID) schedule, at doses around 100 mg/kg.[\[5\]](#) Combination therapies involved the co-administration of other agents like checkpoint inhibitors (e.g., anti-PD-L1 antibodies) or chemotherapy (e.g., gemcitabine).[\[1\]\[3\]](#)
- **Efficacy Endpoints:** The primary endpoint was the measurement of tumor volume over time to assess tumor growth inhibition.
- **Pharmacodynamic Assessments:** To confirm the mechanism of action, studies included the analysis of:
  - Plasma and tumor L-arginine levels.[\[4\]](#)
  - Infiltration of immune cells (e.g., CD8+ T cells, NK cells) into the tumor microenvironment via flow cytometry.[\[1\]\[6\]](#)
  - Expression of inflammatory cytokines and interferon-inducible genes within the tumor.[\[1\]\[6\]](#)

## Clinical Evaluation of CB-1158 in Advanced Solid Tumors

A first-in-human, open-label, Phase 1 clinical trial (NCT02903914) evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CB-1158 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.<sup>[7][8][9]</sup>

## Summary of Clinical Trial Data (NCT02903914)

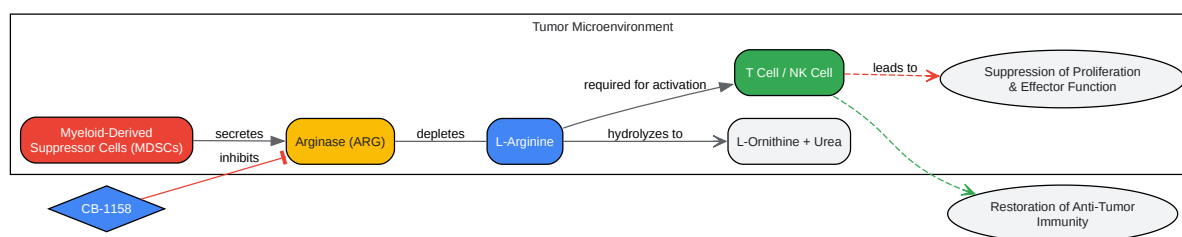
Treatment Arm	Cancer Types	Dose Levels	Key Findings	Reference
Monotherapy	Advanced/Metastatic Solid Tumors	50-150 mg BID	Generally well-tolerated. Dose-dependent increase in plasma arginine, consistent with arginase inhibition. Limited single-agent anti-tumor activity.	<sup>[9]</sup>
Combination with Pembrolizumab	NSCLC, Melanoma, Urothelial, CRC (MSI/MSS), Gastric, SCCHN, Mesothelioma	50-100 mg BID	Generally well-tolerated. The highest response rate was observed in anti-PD-1/PD-L1-naïve patients with head and neck squamous cell carcinoma (HNSCC), with an overall response rate of 19.2%. <sup>[9]</sup>	<sup>[7][9]</sup>

## Experimental Protocols: Clinical Trial (NCT02903914)

- **Study Design:** This was a multi-part, open-label, non-randomized Phase 1 study. The study included dose-escalation cohorts for both monotherapy and combination therapy to determine the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.[7][9]
- **Patient Population:** Patients with advanced or metastatic solid tumors who had progressed on standard therapies were enrolled.[7]
- **Treatment:** CB-1158 was administered orally twice daily. Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks in the combination arms.[9]
- **Endpoints:**
  - **Primary:** Safety and tolerability.[9]
  - **Secondary:** Pharmacokinetics, pharmacodynamics (including plasma arginine levels), and preliminary efficacy assessed by overall response rate (ORR).[9][10]

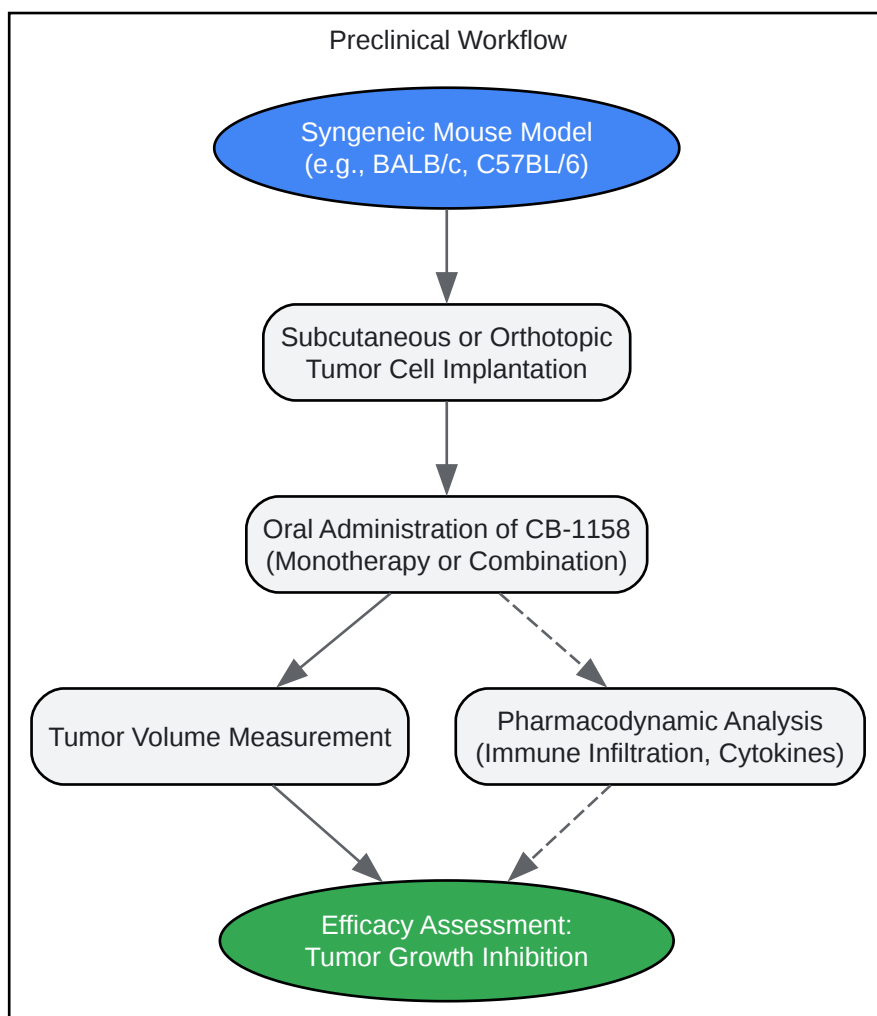
## Visualizing the Mechanism and Workflow

To better illustrate the underlying biology and experimental approaches, the following diagrams are provided.



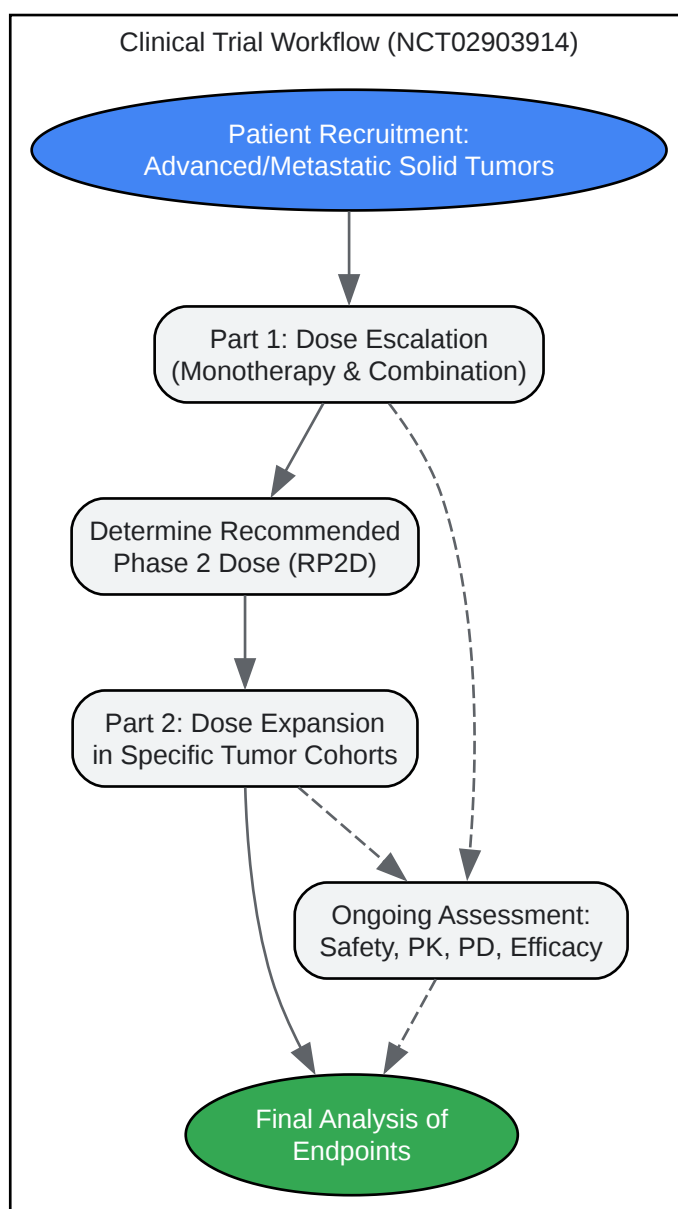
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Caption: Mechanism of action of CB-1158 in the tumor microenvironment.



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Caption: Generalized experimental workflow for preclinical evaluation of CB-1158.



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Caption: Simplified workflow of the Phase 1 clinical trial of CB-1158.

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## References

- 1. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 9. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
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